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Compound of Interest

Compound Name:
Methyl 4,5-dimethyl-1H-pyrazole-

3-carboxylate

CAS No.: 60858-33-5

Cat. No.: B1610451 Get Quote

Mechanistic Rationale & Scaffold Design
The pyrazole ring is a privileged and highly versatile scaffold in medicinal chemistry, particularly

in the design of ATP-competitive kinase inhibitors 1. The adjacent nitrogen atoms within the

heteroaromatic pyrazole core serve as ideal hydrogen-bond donors and acceptors. This allows

the molecule to precisely mimic the interactions of the adenine ring of ATP within the highly

conserved hinge region of the kinase domain.

By utilizing structure-activity relationship (SAR)-guided approaches, researchers can optimize

the chemical framework of pyrazole derivatives to enhance both potency and kinase specificity

[[2]](). Functionalizing the pyrazole core with halogens (such as bromine or fluorine) or cyano

groups provides synthetic handles for further diversification, enabling the rapid generation of

compound libraries for oncology and anti-inflammatory drug discovery 3.

Target Signaling Pathway Context
Hyperactivation of critical cell signaling cascades, such as the PI3K/AKT/mTOR pathway, is a

hallmark of numerous malignancies 1. Pyrazole-based inhibitors are frequently designed to

target kinases like AKT, effectively halting the downstream signaling that promotes uncontrolled

cell survival and proliferation.
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Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazole-based kinase inhibitor.
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Synthetic Strategy: The Suzuki-Miyaura Cross-
Coupling Approach
To rapidly generate a diverse library of pyrazole-based inhibitors, a divergent synthetic strategy

is employed. Starting from a halogenated core—such as 1-benzyl-4-bromo-1H-pyrazole or 3-

bromo-5-fluoro-1-methyl-1H-pyrazole [[1]](), 4—the Suzuki-Miyaura cross-coupling reaction

facilitates the selective introduction of various aryl or heteroaryl groups at the brominated

position. This selective C-Br bond activation is a powerful method for carbon-carbon bond

formation 4.
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Synthetic workflow for pyrazole-based kinase inhibitors via Suzuki-Miyaura cross-coupling.
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Protocol A: Suzuki-Miyaura Cross-Coupling of 1-Benzyl-
4-bromo-1H-pyrazole
Expertise & Causality Note: The choice of a biphasic solvent system (e.g., 1,4-dioxane/water)

is deliberate. Dioxane solubilizes the organic starting materials and the palladium catalyst,

while water dissolves the inorganic base (e.g., K₂CO₃). This biphasic nature is crucial for

activating the organoboron reagent for the transmetalation step of the catalytic cycle 4.

Furthermore, rigorous degassing is mandated to prevent the oxidative deactivation of the Pd(0)

catalyst and the unwanted homocoupling of the boronic acid.

Step-by-Step Methodology:

Preparation: In a Schlenk flask, combine 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv), the

desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5-10 mL) 1.

Degas the suspension by bubbling argon or nitrogen through the mixture for 15 minutes.

Self-Validation Check: The absence of dissolved oxygen prevents the formation of black

palladium species (Pd black) early in the reaction, ensuring the solution remains

catalytically viable.

Catalyst Introduction: Quickly add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

under a positive stream of inert gas 3.

Reaction Execution: Heat the mixture to 80-120 °C and stir for 2-24 hours 1.

In-Process Control (IPC): Monitor the reaction via LC-MS 1.

Self-Validation Check: The reaction is deemed complete when the distinct isotopic doublet

(M, M+2 of equal intensity) of the brominated starting material is fully consumed, replaced

by the exact mass of the cross-coupled product.

Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl

acetate or dichloromethane 1. Wash the combined organic layers with brine, dry over

anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
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Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Expertise & Causality Note: To accurately determine the IC₅₀, an assay measuring ADP

production (a universal byproduct of kinase activity) is utilized 1. This avoids the need for

radioactive ATP and allows for high-throughput screening of the synthesized pyrazole library.

Step-by-Step Methodology:

Compound Dilution: Prepare a 10-point 3-fold serial dilution of the purified pyrazole inhibitor

in DMSO [[1]]().

Reaction Assembly: In a 96-well or 384-well plate, combine the target kinase (e.g., AKT1),

the specific peptide substrate, and the inhibitor dilutions in assay buffer 1. Include positive

(no inhibitor) and negative (no kinase) controls.

Initiation: Add ATP to initiate the reaction. Incubate at the optimal temperature (e.g., 30 °C)

for 60 minutes 1.

Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted

ATP (incubate 40 min at room temperature) 1. Then, add Kinase Detection Reagent to

convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

Data Analysis: Measure luminescence using a microplate reader.

Self-Validation Check: Ensure the Z'-factor of the control wells is >0.5, confirming assay

robustness and signal-to-noise reliability before plotting the dose-response curve to

calculate the IC₅₀.

Quantitative Data: SAR and Potency
The versatility of the pyrazole scaffold is evident in the nanomolar potency achieved across

various kinase targets. The table below highlights the structure-activity relationship and target

specificity of representative pyrazole-based inhibitors 1.
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Compound ID /
Name

Target Kinase IC₅₀ (nM)
Clinical / Research
Status

Afuresertib Akt1 0.08 Clinical Development

Ruxolitinib JAK1 / JAK2 ~3 / ~3 FDA Approved

AT9283 Aurora A / B 3 / 3 Clinical Development

Prexasertib CHK1 <1 Clinical Development

Compound 10 Bcr-Abl 14.2 Preclinical Research
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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